Dimercaprol, (R)-

Description

Historical Context and Discovery of Dimercaprol (B125519) (British Anti-Lewisite)

Origins in Chemical Warfare Antidote Development

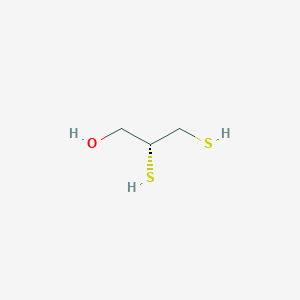

Dimercaprol, chemically known as 2,3-dimercapto-1-propanol, was born out of the urgent necessity to counteract chemical warfare agents during World War II. nih.govresearchgate.net Its development was a direct response to the threat of Lewisite, an arsenic-based vesicant (blistering agent) first synthesized in 1904 and developed by the United States towards the end of World War I. nih.gov The fear that Lewisite, the "dew of death," could be deployed in future conflicts prompted the UK's Ministry of Supply to commission a research group at the University of Oxford in 1939 to find an effective antidote. nih.gov

Pioneering Dithiol-Based Chelation Agent in Chemical Research

Following its wartime development, the therapeutic potential of dimercaprol beyond its role as a military antidote was quickly recognized. nih.govresearchgate.net It became the first dithiol-based chelating agent to be used in clinical medicine, marking a significant milestone in the treatment of heavy metal poisoning. mhmedical.cominflibnet.ac.in Chelation therapy is a process in which a substance is used to bind with metals or minerals, forming a stable, water-soluble complex that can be readily excreted from the body. Dimercaprol's two thiol (-SH) groups are highly effective at binding to various heavy metals. slideshare.net

Initially, it was applied as an ointment for industrial accidents involving arsenic and later administered intramuscularly to counteract the side effects of arsenical drugs used to treat syphilis. nih.gov Research soon revealed its efficacy in treating poisoning by other heavy metals, including gold, mercury, and lead. nih.govunina.it For a time, it was a primary treatment for Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the body, before the development of less toxic alternatives. researchgate.netresearchgate.net The development of dimercaprol paved the way for more modern and less toxic water-soluble chelating agents, such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propane sulfonic acid (DMPS). nih.govunina.it

Chirality and Stereochemistry of Dimercaprol

Dimercaprol possesses a chiral center at the second carbon atom in its propane (B168953) backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers. These are designated as (R)-Dimercaprol and (S)-Dimercaprol. The compound as it was originally synthesized and is still used clinically is a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers, referred to as (RS)-2,3-dimercaptopropanol. mdpi.com

The different spatial arrangements of atoms in enantiomers can lead to different biological activities, as their interactions with chiral biological molecules like enzymes and receptors can vary. slideshare.net This has led to a general trend in pharmacology to investigate individual enantiomers of racemic drugs, as one may be more effective or less toxic than the other. slideshare.net

Consideration of (R)-Dimercaprol in Stereoselective Investigations and Derivatives

Despite the general interest in the stereochemistry of drugs, research specifically focused on the individual enantiomers of dimercaprol, such as (R)-Dimercaprol, is not extensively documented. The vast majority of studies and clinical applications have utilized the racemic mixture.

A study investigating the optical isomers of 2,3-dimercapto-1-propanesulfonate (DMPS), a water-soluble analog of dimercaprol, provides some insight. Researchers separated the dextro-rotatory (+) and levo-rotatory (-) isomers and compared their effectiveness against sodium arsenite poisoning with that of the racemic mixture. nih.gov The study found that both in vitro and in vivo, there was no significant difference in the antidotal activity between the individual isomers and the racemic mixture. nih.gov The results suggested that using the individual optical isomers of DMPS offered no apparent advantage over the racemate as an arsenic antidote under the tested conditions. nih.gov

While specific methods for the large-scale stereoselective synthesis of (R)-Dimercaprol are not readily found in prominent literature, the principles of creating enantiomerically pure compounds are well-established in organic chemistry. evonik.com Such syntheses often involve using chiral catalysts or starting from a "chiral pool" of naturally occurring enantiomerically pure molecules to guide the reaction toward the desired stereoisomer. soton.ac.uk Although detailed investigations into the specific properties and potential unique applications of (R)-Dimercaprol or its derivatives remain a niche area of research, the foundational knowledge for its stereoselective synthesis exists within the broader field of chiral chemistry. soton.ac.uk

Structure

3D Structure

Properties

CAS No. |

16495-08-2 |

|---|---|

Molecular Formula |

C3H8OS2 |

Molecular Weight |

124.23 g/mol |

IUPAC Name |

(2R)-2,3-bis(sulfanyl)propan-1-ol |

InChI |

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |

InChI Key |

WQABCVAJNWAXTE-GSVOUGTGSA-N |

SMILES |

C(C(CS)S)O |

Isomeric SMILES |

C([C@H](CS)S)O |

Canonical SMILES |

C(C(CS)S)O |

Synonyms |

1-Propanol, 2,3-dimercapto-, (R)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to Dimercaprol (B125519)

The synthesis of Dimercaprol has been approached through various chemical strategies, with a notable classical route involving the use of hydroxypropylene trisulfide precursors. This method has been a cornerstone in the production of Dimercaprol and has been subject to optimization to enhance its efficiency and the purity of the final product.

Synthesis from Hydroxypropylene Trisulfide Precursors

A key method for the preparation of Dimercaprol involves the hydrogenation of hydroxypropylene trisulfide. This process is detailed in U.S. Patent 2,402,665, which describes the production of dithiols from the corresponding polysulfides. The fundamental reaction involves the reductive cleavage of the disulfide bonds within the trisulfide precursor to yield the desired dithiol, Dimercaprol.

The synthesis generally proceeds by reacting a suitable starting material to form the hydroxypropylene trisulfide intermediate. This intermediate is then subjected to hydrogenation, a reaction that adds hydrogen across the sulfur-sulfur bonds, effectively breaking them and forming the thiol groups of Dimercaprol. The choice of catalyst and reaction conditions is crucial for the successful conversion of the trisulfide to the dithiol.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of Dimercaprol from hydroxypropylene trisulfide is highly dependent on the reaction conditions. Optimization of these parameters is essential to maximize the yield of the desired product while minimizing the formation of impurities. Key factors that are manipulated to achieve these goals include the choice of catalyst, reaction temperature, hydrogen pressure, and the solvent system.

The following table summarizes the key parameters that are typically optimized in the synthesis of Dimercaprol:

| Parameter | Influence on Synthesis |

| Catalyst | Affects reaction rate, selectivity, and overall efficiency. |

| Temperature | Influences reaction kinetics and the potential for side reactions. |

| Pressure | A key factor in hydrogenation reactions, affecting the rate of hydrogen addition. |

| Solvent | Impacts the solubility of reactants and the catalyst, and can influence reaction pathways. |

By carefully controlling these variables, it is possible to enhance the yield and purity of the synthesized Dimercaprol, making the process more economically viable and ensuring the quality of the final product.

Investigation of Chemical Reactions and Degradation Pathways

Dimercaprol is a reactive molecule, and understanding its chemical behavior, including the formation of byproducts during its synthesis and its stability over time, is of great importance. This section explores the common impurities found in Dimercaprol and its susceptibility to degradation.

Formation of Byproducts and Impurities (e.g., 1,2,3-Trimercaptopropane)

During the synthesis of Dimercaprol, the formation of byproducts can occur, leading to impurities in the final product. One of the most significant impurities is 1,2,3-trimercaptopropane. nihs.go.jpresearchgate.net The presence of this compound is noteworthy as it has been shown to be considerably more toxic than Dimercaprol itself.

The formation of 1,2,3-trimercaptopropane is thought to arise from side reactions occurring during the synthesis process. The specific pathways for its formation can be complex and may depend on the exact synthetic route and reaction conditions employed. It is believed that certain reaction intermediates or conditions can promote the addition of a third thiol group to the propane (B168953) backbone, leading to the formation of this undesired byproduct.

Variations in the reported toxicity of Dimercaprol samples have been linked to the presence of this impurity. researchgate.net Therefore, methods for the separation and removal of 1,2,3-trimercaptopropane from Dimercaprol are crucial for ensuring the quality and safety of the final product. Chromatographic techniques have been developed to effectively separate these two closely related compounds. nihs.go.jp

Studies on Stability and Oxidative Susceptibility

Dimercaprol is known to be unstable, particularly in aqueous solutions, where it is susceptible to oxidation. mhmedical.com The thiol groups in the Dimercaprol molecule are readily oxidized, especially in the presence of air or other oxidizing agents. This oxidative degradation can lead to the formation of various oxidation products and a loss of the compound's desired chemical properties.

The rate of oxidation is influenced by the pH of the solution. In alkaline solutions, the oxidation of Dimercaprol is rapid, while at a pH of 5, the rate of degradation is negligible. The stability of Dimercaprol is also affected by light and temperature, and it is typically stored in sealed containers at low temperatures to minimize degradation.

The oxidation of thiols can lead to the formation of disulfides through the coupling of two thiol molecules. In the case of Dimercaprol, this can result in the formation of cyclic disulfides or polymeric materials. The specific degradation products formed can vary depending on the conditions of storage and the presence of other reactive species. The instability of aqueous solutions of Dimercaprol has led to its formulation in vegetable oils, which helps to stabilize the compound. mhmedical.com

The following table outlines the factors affecting the stability of Dimercaprol:

| Factor | Effect on Stability |

| pH | Rapid degradation in alkaline solutions, more stable in acidic conditions. |

| Oxygen | Promotes oxidation of the thiol groups. |

| Light | Can accelerate degradation processes. |

| Temperature | Higher temperatures can increase the rate of degradation. |

| Solvent | More stable in oily formulations compared to aqueous solutions. mhmedical.com |

Molecular Mechanisms of Metal Chelation and Ligand Interactions

Fundamental Principles of Dithiol-Metal Coordination Chemistry

The efficacy of dimercaprol (B125519) as a chelating agent is directly attributable to the presence of two sulfhydryl (-SH) groups, which confer a high affinity for various heavy metals.

The core of dimercaprol's mechanism of action lies in its two thiol (sulfhydryl) groups. patsnap.com These groups have a strong affinity for heavy metals such as arsenic, lead, mercury, and gold, which readily form covalent bonds with sulfur-containing compounds. patsnap.comwikipedia.org Heavy metals exert their toxicity by binding to the sulfhydryl groups of essential endogenous proteins and enzymes, thereby inhibiting their function. wikipedia.orgnih.gov Dimercaprol's sulfhydryl groups effectively compete with these biological molecules for the metal ions. patsnap.com By forming a more stable bond with the metal, dimercaprol can displace the metal from the affected proteins, mitigating their toxic effects. patsnap.com

As a dithiol, dimercaprol can bind to a single metal ion through both of its sulfhydryl groups, forming a stable, five-membered heterocyclic ring structure. nih.gov This chelation process results in the formation of a water-soluble dimercaprol-metal complex that can be readily excreted from the body, primarily through the kidneys. patsnap.compatsnap.com The stability of this complex is crucial for effective detoxification, as it prevents the re-release of the toxic metal ion into the circulation. nih.gov The formation of this stable chelate is more effective at preventing enzyme inhibition than at reactivating enzymes that have already been inhibited. nih.gov

Competitive Binding with Biological Thiol-Containing Entities

Dimercaprol's therapeutic effect is a direct result of its ability to outcompete endogenous thiol-containing molecules for binding to heavy metals.

Heavy metals like arsenic, lead, and mercury disrupt cellular function by binding to the sulfhydryl groups of critical enzymes and proteins, such as those involved in cellular respiration. patsnap.compatsnap.comwikipedia.org For instance, arsenic is known to inhibit enzymes by chelating with adjacent thiol residues. wikipedia.org Dimercaprol competes with these enzymes for the metal ions, forming a less harmful complex that can be easily excreted. patsnap.comwikipedia.org This competitive binding helps to restore the function of the affected enzymes. patsnap.com However, dimercaprol can also mobilize metals like zinc and copper from metalloproteins, which can lead to their permeation through cell membranes. nih.gov

The intracellular redox status, or the balance between oxidants and antioxidants, is critical for normal cellular function. nih.gov Oxidative stress, an imbalance favoring oxidants, is implicated in various pathological processes. nih.gov While the direct and specific influence of (R)-Dimercaprol on the intracellular redox status is not extensively detailed in the provided search results, the interaction of thiol-containing compounds with cellular redox systems is a known phenomenon. The sulfhydryl groups of dimercaprol could potentially participate in redox reactions within the cell. The introduction of an exogenous dithiol could theoretically influence the balance of reactive oxygen species and antioxidant defenses. However, detailed research findings specifically on (R)-Dimercaprol's impact on intracellular redox signaling pathways are not available in the provided results.

Specific Metal-Dimercaprol Complex Stoichiometry and Structure

The stoichiometry and structure of the complexes formed between dimercaprol and various metals are key to understanding its efficacy and potential for redistribution of metals.

Dimercaprol forms stable chelates with a variety of metals, including arsenic, inorganic mercury, antimony, bismuth, cadmium, chromium, cobalt, gold, and nickel. wikipedia.org The resulting complex's stability and subsequent excretion are dependent on the specific metal involved. For example, while dimercaprol increases the excretion of cadmium, it can also lead to an increased concentration of cadmium in the kidneys, making its use for cadmium toxicity inadvisable. wikipedia.orgdrugbank.com Similarly, it is not effective for treating poisoning by alkylmercury or phenylmercury compounds. wikipedia.org Dimercaprol can also enhance the toxicity of selenium and tellurium. wikipedia.org The dissociation of the dimercaprol-metal complex can occur in acidic urine, potentially leading to the redistribution of the metal to renal tissue. nih.govnih.gov

Table of Metal-Dimercaprol Interactions:

| Metal | Efficacy of Chelation | Notes |

| Arsenic | High | Primary indication for dimercaprol use. patsnap.comnih.gov |

| Lead | Moderate | Used in severe cases, often with CaNa2EDTA. nih.govmhmedical.com |

| Mercury (inorganic) | High | Effective for inorganic mercury poisoning. patsnap.comwikipedia.org |

| Gold | High | Used to treat toxicity from gold compounds. patsnap.comnih.gov |

| Cadmium | Contraindicated | Increases renal concentration of cadmium. wikipedia.orgdrugbank.com |

| Selenium | Contraindicated | Enhances toxicity. wikipedia.org |

| Tellurium | Contraindicated | Enhances toxicity. wikipedia.org |

Coordination with Arsenic, Gold, and Inorganic Mercury Ions

The primary mechanism of Dimercaprol's action involves the formation of stable chelate complexes with heavy metals. patsnap.com Heavy metals like arsenic, gold, and mercury exert their toxicity by binding to the sulfhydryl groups of essential metabolic enzymes, creating a complex that inhibits the enzyme's activity. wikipedia.org Dimercaprol's two thiol groups effectively compete with the enzymes' thiol residues for the metal ions. patsnap.comwikipedia.org

When Dimercaprol binds to a metal ion, it forms a stable five-membered heterocyclic ring. nih.govmhmedical.com This process creates a less toxic, water-soluble complex known as a mercaptide, which can then be eliminated from the body, primarily through urine. patsnap.comdrugs.com The affinity of the metal for Dimercaprol is greater than its affinity for the body's enzymes, allowing the drug to effectively "pull" the metal away from its biological targets. drugs.cominchem.org This chelation prevents or reverses the metal's binding to sulfhydryl-containing enzymes. drugbank.comdroracle.ai The sustained presence of Dimercaprol in the plasma is necessary to promote the continued excretion of these toxic metals. droracle.ainih.gov

Table 1: Coordination Details of Dimercaprol with Select Metal Ions

| Metal Ion | Interaction Mechanism | Resulting Complex | Key Outcome |

|---|---|---|---|

| Arsenic (As) | The two thiol groups on Dimercaprol form strong bonds with arsenic, displacing it from cellular enzymes. pharmacologymentor.comwikipedia.org | A stable five-membered ring mercaptide complex. nih.gov | Neutralization of arsenic's inhibitory effect on enzymes and facilitation of its excretion. patsnap.com |

| Gold (Au) | Dimercaprol's sulfhydryl groups chelate gold ions, which are sometimes used in therapeutic compounds. patsnap.compatsnap.com | A stable Dimercaprol-gold complex. | Mitigation of gold toxicity and promotion of its removal from the body. droracle.ai |

| Inorganic Mercury (Hg) | The dithiol structure binds effectively with inorganic mercury ions. pharmacologymentor.comwikipedia.org | A water-soluble Dimercaprol-mercury chelate. patsnap.com | Removal of inorganic mercury from the kidneys and its subsequent excretion. wikipedia.org |

Chelate Stability and Dissociation Dynamics in Different Media

The stability of the Dimercaprol-metal complex is a critical factor in its therapeutic action, but it is not absolute. The complex can dissociate, releasing the toxic metal back into the system. drugs.com This dissociation is particularly influenced by the pH of the surrounding medium.

In an acidic environment, such as in the acidic tubular urine, the sulfur-metal bond can become labile, leading to the rapid dissociation of the chelate. nih.govdrugs.comnih.gov This breakdown of the complex can be problematic, as it may increase the delivery of the toxic metal to renal tissue, potentially causing nephrotoxicity. inchem.orgmedscape.com To counteract this, maintaining an alkaline urine during therapy is recommended, as this helps prevent the dissociation of the complex and protects the kidneys. drugs.cominchem.org

Furthermore, if the Dimercaprol-metal complex is oxidized, the metal can be released to exert its toxic effects again. inchem.org Therefore, a sufficient concentration of Dimercaprol must be maintained in the body fluids to ensure an excess of the free chelating agent is available to bind with any released metal until it is completely excreted. inchem.orgnih.gov While effective, Dimercaprol has a significant drawback in that it can redistribute some metals, such as mercury, from peripheral tissues into the brain, potentially increasing neurotoxicity. nbinno.com

Other Molecular Interactions

Beyond its well-established role as a heavy metal chelator, Dimercaprol exhibits other significant molecular interactions, notably as a scavenger of toxic aldehydes produced during oxidative stress.

Scavenging Activity Against Acrolein: Covalent Binding and Thioether Adduct Formation

Acrolein is a highly toxic byproduct of lipid peroxidation associated with various pathological processes. nih.govnih.gov Dimercaprol has been identified as an effective scavenger of acrolein. nih.govresearchgate.net The scavenging mechanism involves the covalent binding of Dimercaprol's thiol functional groups to the acrolein molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated that Dimercaprol can bind to both the α,β-unsaturated carbon-carbon double bond (C=C) and the aldehyde carbonyl group (C=O) of acrolein. nih.govnih.gov This reaction occurs through two primary mechanisms:

1,4-addition (Michael addition): One of the thiol groups attacks the β-carbon of the C=C double bond. nih.gov

1,2-addition: The other thiol group directly attacks the carbonyl carbon of the aldehyde group to form a hemithioacetal. nih.gov

This dual reactivity allows a single molecule of Dimercaprol to trap acrolein, forming a stable, non-toxic thioether adduct. nih.govresearchgate.net The reaction is efficient, with studies showing the complete consumption of acrolein by Dimercaprol. nih.gov This direct binding and neutralization of acrolein demonstrates a protective mechanism of Dimercaprol that is distinct from its metal chelation activity. nih.gov

Table 2: Dimercaprol's Reaction with Acrolein

| Reactant | Reactive Sites on Acrolein | Type of Addition | Resulting Bond/Adduct |

|---|---|---|---|

| Dimercaprol | Carbon-carbon double bond (C=C) | 1,4-addition | Covalent thioether bond |

| Aldehyde group (C=O) | 1,2-addition | Hemithioacetal formation |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acrolein |

| Arsenic |

| Benzyl benzoate |

| Calcium disodium edetate |

| Dimercaprol |

| Gold |

| Lead |

| Lewisite |

| Mercury |

| Penicillamine |

| Succimer |

| Trientine |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures. For dimercaprol (B125519), these techniques are vital for isolating the active ingredient from synthesis byproducts and degradation products, thereby ensuring its quality.

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for assessing the purity of pharmaceutical compounds. In the context of dimercaprol, early analytical work utilized paper chromatography, a technique closely related to TLC, to identify and distinguish impurities. One of the most significant impurities found in early distillates of dimercaprol was identified as 1,2,3-trimercaptopropane.

The principle of TLC involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (a solvent system), which moves up the plate by capillary action. Different compounds in the sample travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation. For dimercaprol, this allows for a clear visual assessment of purity, where the presence of impurities would be indicated by additional spots on the chromatogram.

For the preparative separation and purification of dimercaprol, partition chromatographic column methods have been successfully employed. A specific method was developed to separate dimercaprol from its toxic impurity, 1,2,3-trimercaptopropane. This technique operates on the principle of partitioning a solute between two immiscible liquid phases.

In this method, an aqueous buffer solution is used as the stationary phase (referred to as the internal phase), which is adsorbed onto a solid support packed into a column. The mobile phase (the external phase) consists of a mixture of isopropyl ether and petroleum ether. As the mobile phase passes through the column, the components of the sample mixture are separated based on their differing partition coefficients between the two liquid phases. This allows for the isolation of pure dimercaprol, free from 1,2,3-trimercaptopropane.

Table 1: Partition Chromatography Method for Dimercaprol Purification

| Parameter | Description | Source |

|---|---|---|

| Objective | Separation of Dimercaprol from 1,2,3-trimercaptopropane | |

| Technique | Partition Chromatographic Column | |

| Stationary Phase | Aqueous Buffer Solution (Internal Phase) |

| Mobile Phase | Isopropyl Ether and Petroleum Ether Mixture (External Phase) | |

Spectrophotometric and Electrochemical Detection Strategies

Spectrophotometric and electrochemical methods provide sensitive and quantitative data on dimercaprol. These strategies are used for assaying the active ingredient in final products and for developing innovative sensor technologies that leverage dimercaprol's chelating properties.

Colorimetric and spectrophotometric methods offer a simple and rapid approach for the quantitative determination of dimercaprol. A key method is based on the reaction between dimercaprol and cobalt (II) acetate (B1210297) in a dimethylformamide solvent. This reaction forms an intense yellowish-brown complex with a molar ratio of 2:1 (dimercaprol:cobalt), which can be quantitatively measured.

The resulting complex exhibits maximum absorbance (λmax) at a wavelength of 475 nm. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the dimercaprol-cobalt complex. This relationship allows for the creation of a calibration curve to determine the concentration of dimercaprol in unknown samples, such as pharmaceutical injections. The developed color is stable for at least five hours, making the method robust for routine analysis. This assay has been validated and obeys Beer's law for concentrations up to 24.6 µg/mL.

A photometric titration procedure based on the same chemical reaction has also been developed. In this technique, a solution of dimercaprol is titrated with a standard solution of cobalt (II) acetate, and the absorbance at 475 nm is monitored throughout the titration to determine the endpoint.

Table 2: Spectrophotometric Assay Parameters for Dimercaprol

| Parameter | Value / Description | Source |

|---|---|---|

| Reagent | Cobalt (II) Acetate in Dimethylformamide | |

| Stoichiometry | 2:1 (Dimercaprol:Cobalt) | |

| λmax | 475 nm | |

| Linearity Range | Up to 24.6 µg/mL |

| Application | Direct Colorimetry and Photometric Titration | |

Pulse polarography is an electrochemical technique suitable for the analysis of substances that can be oxidized or reduced at a dropping mercury electrode. The two sulfhydryl (-SH) groups in the dimercaprol molecule are electroactive, making this technique applicable for its quantitative determination. While specific studies on dimercaprol are limited, the successful application of differential pulse polarography for the assay of the closely related dithiol compound, 2,3-dimercaptosuccinic acid, demonstrates the feasibility of this approach.

The method involves applying a potential ramp with superimposed pulses to the electrode. The resulting current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This differential measurement enhances sensitivity and minimizes background interference. For a compound like dimercaprol, the thiol groups would undergo oxidation at the electrode surface, producing a peak current that is proportional to its concentration in the solution. This allows for the sensitive and accurate determination of the active ingredient content in pharmaceutical formulations.

The strong chelating ability of dimercaprol, particularly its high affinity for arsenic and other heavy metals, has been exploited in the development of novel electrochemical sensors. Impedimetric sensors, which measure the change in electrical impedance at an electrode surface upon interaction with an analyte, offer a highly sensitive, real-time, and often label-free detection platform.

A portable impedimetric electrochemical sensor has been developed for the detection of the arsenic compound phenylarsine (B13959437) oxide (PAO) in drinking water. This sensor utilizes dimercaprol as a specific receptor molecule doped into a solid electrolyte hydrogel matrix. When the target analyte (PAO) is present, it binds to the dimercaprol, altering the electrochemical properties at the electrode-electrolyte interface. This change is measured as a variation in charge transfer resistance (Rct).

The sensor demonstrates high sensitivity, with a reported detection limit of 0.092 ppb for arsenic, and shows good selectivity with minimal interference from other heavy metals like cadmium, copper, and mercury. The magnitude of the resistance change correlates with the concentration of the analyte, providing a quantitative measure.

Table 3: Performance of a Dimercaprol-Based Impedimetric Sensor for Phenylarsine Oxide (PAO) Detection

| PAO Concentration | Resistance Change (-ΔRct (%)) | Standard Deviation (±) | Source |

|---|---|---|---|

| 1 ng/mL | 12% | 0.62% | |

| 10 ng/mL | 26% | 2.3% |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

The precise structural characterization of (R)-Dimercaprol and its complexes is fundamental to understanding its chemical behavior and reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor, providing detailed insights into molecular connectivity, stereochemistry, and the composition of complex species.

NMR Spectroscopy in Chemical Reaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of (R)-Dimercaprol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure. Furthermore, NMR is instrumental in monitoring chemical reactions involving (R)-Dimercaprol, enabling the identification of intermediates and final products by observing changes in chemical shifts and coupling constants.

¹H NMR Spectroscopy of (R)-Dimercaprol

The ¹H NMR spectrum of (R)-Dimercaprol exhibits distinct signals corresponding to the different protons within the molecule. The methylene (B1212753) protons adjacent to the hydroxyl group (H-1) and the methine proton (H-3) typically appear as complex multiplets due to spin-spin coupling with neighboring protons. The protons of the second methylene group (H-2) and the thiol groups also show characteristic chemical shifts. Analysis of the coupling constants (J values) provides valuable information about the dihedral angles between adjacent protons, which helps to define the molecule's conformation. cornell.edu

Interactive Data Table: ¹H NMR Spectral Data for Dimercaprol

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1a, H-1b | 3.76 | m | J(A,B)=12.4, J(A,D)=5.9, J(B,D)=5.7 |

| H-2a, H-2b | 2.83, 2.87 | m | J(E,J)=J(F,J)=8.6 |

| H-3 | 3.048 | m | - |

| SH (C2) | 1.749 | t | - |

| SH (C3) | 1.798 | d | J(D,G)=8.8 |

| OH | 3.26 | s | - |

Data obtained in CDCl₃ at 399.65 MHz. cornell.edu Note: Specific assignment of diastereotopic protons may vary.

¹³C NMR Spectroscopy of (R)-Dimercaprol

The ¹³C NMR spectrum of (R)-Dimercaprol provides complementary information to the ¹H NMR spectrum, showing three distinct signals for the three carbon atoms in the propane (B168953) backbone. The chemical shifts of these carbons are influenced by the electronegativity of the attached functional groups (hydroxyl and thiol). The carbon atom bonded to the hydroxyl group (C-1) is typically found further downfield compared to the carbons bonded to the thiol groups (C-2 and C-3).

Interactive Data Table: Predicted ¹³C NMR Spectral Data for (R)-Dimercaprol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂OH) | ~65 |

| C-2 (-CHSH) | ~40 |

| C-3 (-CH₂SH) | ~28 |

Mass Spectrometry for Molecular Characterization of Complexes

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of (R)-Dimercaprol and its complexes. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful for analyzing metal-ligand complexes, as they can transfer these species into the gas phase with minimal fragmentation. miamioh.edu This allows for the direct observation of the molecular ions of the complexes, providing stoichiometric information.

The chelation of metals by (R)-Dimercaprol results in the formation of stable complexes that can be readily analyzed by mass spectrometry. For instance, the reaction of Dimercaprol with arsenic trioxide leads to the formation of various arsenic-containing complexes. wikipedia.org High-resolution mass spectrometry can provide the exact mass of these complexes, which aids in the determination of their elemental formulas. wikipedia.org

A study investigating the reaction between Dimercaprol (BAL) and arsenic trioxide (ATO) using mass spectrometry identified several distinct complex structures in solution. The observed mass-to-charge ratios (m/z) corresponded to different stoichiometries of arsenic and Dimercaprol. wikipedia.org

Interactive Data Table: Mass Spectrometry Data for Dimercaprol-Arsenic Trioxide Complexes

| Observed m/z | Postulated Molecular Formula (after subtraction of Na⁺) | Calculated Molecular Weight |

| 342.89 | C₆H₁₂AsO₂S₄ | 318.89 |

| 464.88 | C₉H₁₈AsO₃S₆ | 440.88 |

| 538.79 | C₉H₁₈As₂O₃S₆ | 515.80 |

| 660.77 | C₁₂H₂₄As₂O₄S₈ | 637.79 |

| 782.44 | C₁₅H₃₀As₂O₅S₁₀ | 759.77 |

Data from a study on the chemical reaction products of Dimercaprol (BAL) and Arsenic Trioxide (ATO). wikipedia.org The observed peaks were generated by chemical structures capturing a sodium ion (+23 m/z). wikipedia.org

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these complexes by inducing fragmentation and analyzing the resulting daughter ions. This provides valuable information about the connectivity and stability of the metal-ligand bonds.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical and Molecular Dynamics Simulations of Dimercaprol-Metal Interactions

Quantum mechanical (QM) and molecular dynamics (MD) simulations offer a detailed view of the dynamic nature of Dimercaprol's interactions with metal ions. These methods allow for the calculation of energies, geometries, and vibrational frequencies of molecular systems, providing insights that are often difficult to obtain through experimental means alone.

The chelation efficacy of Dimercaprol (B125519) is intrinsically linked to the redox state of both the chelator and the target metal ion. While specific QM studies predicting the binding affinities of (R)-Dimercaprol under varying redox conditions are not extensively documented in the reviewed literature, the principles of such investigations are well-established. Computational methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure and energies of Dimercaprol and its metal complexes in different oxidation states. researchgate.netnih.gov By calculating the energy of the reactants and the resulting complex, the binding affinity can be predicted.

For instance, studies on similar thiol-containing chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) have utilized DFT to investigate the complex formation with various metal ions, calculating binding energies and thermodynamic parameters. researchgate.net Such computational approaches could theoretically be applied to (R)-Dimercaprol to model its interaction with metals like arsenic (As(III) vs. As(V)) or mercury (Hg(II)), providing a quantitative basis for its therapeutic efficacy under different physiological redox environments. The challenges in these calculations lie in accurately representing the solvent effects and the complex electronic structures of heavy metals. mdpi.com

Molecular dynamics simulations have been proposed as a method to explore the structural aspects of Dimercaprol-metal complexes. For example, the use of MD software like GROMACS can simulate the interaction between Dimercaprol and zinc ions within metalloproteins such as metallothioneins. These simulations can reveal the conformational changes in both the ligand and the protein upon binding, providing a dynamic picture of the chelation process.

DFT calculations have also been successfully used to model the structures of metal complexes with related dithiol chelators. researchgate.netmdpi.com These studies show that chelators can form stable complexes with metal ions through their sulfur atoms. mdpi.com For Dimercaprol, such modeling would likely show the formation of a stable five-membered ring with metal ions, a key feature of its chelating action. mdpi.com The combination of QM methods for accurate energy calculations and MD for exploring conformational space provides a robust framework for understanding the structural basis of Dimercaprol's metal chelation. europa.euunica.it

Computational Docking Studies on Biological Targets

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been particularly insightful in understanding how Dimercaprol interacts with biological targets like metalloenzymes.

New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics by hydrolyzing them. The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity. mdpi.com Dimercaprol has been identified as an inhibitor of NDM-1, and computational docking studies have been performed to understand this inhibition. nih.govunimore.it

Docking simulations have shown that Dimercaprol can bind within the active site of NDM-1. nih.gov The predicted binding energy for this interaction has been reported to be -3.10 kcal/mol. mdpi.comresearchgate.net While this binding affinity is modest compared to other inhibitors, it provides a basis for its inhibitory activity.

| Parameter | Value | Reference |

| Target Enzyme | New Delhi Metallo-β-lactamase-1 (NDM-1) | nih.govunimore.it |

| Computational Method | Molecular Docking | nih.gov |

| Predicted Binding Energy | -3.10 kcal/mol | mdpi.comresearchgate.net |

This table summarizes the key findings from computational docking studies of Dimercaprol with NDM-1.

Docking studies have provided a detailed picture of how Dimercaprol coordinates within the active site of NDM-1. The representative docking pose indicates that the two sulfur atoms of Dimercaprol interact directly with the two zinc ions in the active site. nih.gov One of the sulfur atoms occupies a bridging position between the two zinc ions, while the second sulfur atom coordinates to one of the zinc ions (Zn2). nih.gov

This binding mode is significant as it suggests that Dimercaprol inhibits NDM-1 by directly interacting with the catalytic zinc ions, likely displacing the water molecule that is essential for the hydrolysis of β-lactam antibiotics. nih.gov Additionally, the hydroxyl group of Dimercaprol may form a hydrogen bond with a nearby amino acid residue, such as Asn220, further stabilizing the complex. nih.gov

| Interacting Atom/Group (Dimercaprol) | Interacting Partner (NDM-1 Active Site) | Type of Interaction | Reference |

| Sulfur atom 1 | Zn1 and Zn2 ions | Bridging coordination | nih.gov |

| Sulfur atom 2 | Zn2 ion | Coordination | nih.gov |

| Hydroxyl group | Asn220 side chain | Hydrogen bond (potential) | nih.gov |

This table details the specific interactions between Dimercaprol and the active site of NDM-1 as predicted by computational docking.

In Silico Approaches for Reactivity and Pathway Prediction

In silico tools can also be used to predict the metabolic fate and potential toxicity of chemical compounds. researchgate.netresearchgate.netnih.gov These methods rely on databases of known metabolic reactions and algorithms that predict the likelihood of a compound being a substrate for various enzymes. researchgate.netnih.gov

While comprehensive in silico reactivity and pathway prediction studies specifically for (R)-Dimercaprol are not widely published, existing tools and related research provide a framework for such an investigation. For instance, software like BioTransformer can predict the metabolic transformations a compound might undergo. researchgate.net

One study noted that melarsoprol, a drug that is a combination of melarsen (B1215594) oxide and dimercaprol, is metabolized to melarsen oxide, which then acts as an inhibitor of trypanothione (B104310) reductase. biorxiv.org Another in silico ecotoxicity study predicted that the metabolism of propyl-propane-thiosulfonate (PTSO) can lead to the formation of Dimercaprol. researchgate.net These findings suggest that in silico methods can successfully predict metabolic pathways involving Dimercaprol.

Furthermore, computational toxicology tools can be used to predict potential adverse effects of Dimercaprol and its metabolites. instem.com This is particularly relevant given that Dimercaprol itself has a narrow therapeutic window and can exhibit toxicity. wikipedia.org In silico toxicity profiling could help in understanding the structural features responsible for its adverse effects and in designing safer analogues. instem.com

Computational Models for Predictive Toxicology and Antidote Design

Computational modeling and predictive toxicology have become essential tools for evaluating the potential health risks of chemical exposures and for designing effective therapeutic interventions. itmedicalteam.pl These in silico approaches utilize data from chemical libraries, genomic databases, and other sources to predict toxicological endpoints, prioritize chemicals for testing, and refine risk assessment strategies. itmedicalteam.plnih.gov For chelating agents like (R)-Dimercaprol, computational methods are pivotal in understanding their mechanisms of action and in the rational design of new, more effective antidotes. researchgate.netnih.gov

The development of predictive toxicology models often involves machine learning algorithms and the generation of Quantitative Structure-Activity Relationships (QSAR). mdpi.com These models establish correlations between the physicochemical properties of chemical structures and their biological activities, including toxicity. mdpi.comajol.info By analyzing vast datasets, these computational tools can identify structural features associated with adverse effects, aiding in the design of safer therapeutic agents. ajol.infofrontiersin.org

A specific application of computational chemistry in antidote design is demonstrated in the study of (R)-Dimercaprol's role in detoxifying the chemical warfare agent Lewisite. Quantum chemical calculations have been employed to elucidate the reaction mechanism and kinetics of this process. nih.gov Studies using the M06-2X density functional theory method have modeled the potential energy surfaces for the reaction, showing that the detoxification proceeds through the breaking of As-Cl bonds in Lewisite and the formation of stable As-S bonds with (R)-Dimercaprol. nih.gov This reaction results in a stable, non-toxic ring product. nih.gov

Furthermore, these computational models have been used to investigate the catalytic effects of other molecules on the detoxification process. Transition-state theory (TST) calculations revealed that the presence of catalysts like water or ammonia (B1221849) significantly enhances the reaction rate compared to the uncatalyzed reaction. nih.gov Such insights are invaluable for optimizing the efficacy of antidotes in biological systems. nih.gov

| Reaction Condition | Calculated Rate (s⁻¹) |

|---|---|

| Uncatalyzed | 5.44 × 10⁻¹³ |

| Water-catalyzed | 2.42 × 10⁻¹¹ |

| Ammonia-catalyzed | 2.88 × 10⁻¹¹ |

Modeling of Reactions with Biological Molecules (e.g., Acrolein)

(R)-Dimercaprol is recognized as a potent scavenger of acrolein, a highly toxic byproduct of lipid peroxidation implicated in the pathology of various diseases and trauma. nih.govnih.govmdpi.com The reaction between (R)-Dimercaprol and acrolein has been investigated using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which in turn informs and validates computational modeling of the interaction. nih.govnih.gov

These studies have demonstrated that (R)-Dimercaprol effectively neutralizes acrolein by forming covalent adducts. nih.gov The dithiol structure of (R)-Dimercaprol allows it to react with acrolein through multiple pathways. NMR spectroscopy has confirmed that (R)-Dimercaprol is capable of binding to both the α,β-unsaturated carbon-carbon double bond and the aldehyde group of acrolein. nih.govnih.gov

While the precise reaction products in a biological system are complex, computational and mechanistic speculation has outlined several possible adducts. nih.gov These models are critical for understanding the compound's neuroprotective effects observed in experimental settings, where the scavenging of acrolein by (R)-Dimercaprol mitigates cellular toxicity. nih.govresearchgate.net The proposed reaction pathways highlight the versatility of (R)-Dimercaprol as a scavenger. nih.gov

| Reaction Type | Description | Stoichiometry (Acrolein:Dimercaprol) |

|---|---|---|

| 1,4-Addition | One thiol group of dimercaprol reacts with the C=C double bond of acrolein. | 1:1 |

| 1,2-Addition | One thiol group of dimercaprol reacts with the C=O aldehyde group of acrolein. | 1:1 |

| Dual Addition | The two thiol groups of dimercaprol react with both the C=C and C=O groups of a single acrolein molecule. | 1:1 |

| Cross-linking (1:2) | One acrolein molecule reacts with two separate dimercaprol molecules. | 1:2 |

| Cross-linking (2:1) | One dimercaprol molecule reacts with two separate acrolein molecules. | 2:1 |

Synthesis and Characterization of Dimercaprol Derivatives and Analogues

Design and Synthesis of Water-Soluble Dithiol Chelators

A significant drawback of dimercaprol (B125519) is its lipophilicity and poor water solubility, necessitating its administration in an oily vehicle via painful intramuscular injections. nih.govdrugbank.com To overcome these limitations, researchers have designed and synthesized more hydrophilic analogues by incorporating polar functional groups, such as carboxylic and sulfonic acids.

Meso-2,3-Dimercaptosuccinic Acid (DMSA) Investigations

Meso-2,3-dimercaptosuccinic acid (DMSA), a water-soluble analogue of dimercaprol, has been extensively investigated as an orally effective metal chelating agent. nih.govunica.it Unlike dimercaprol, DMSA's dicarboxylic acid structure imparts greater hydrophilicity. cdc.gov

Research Findings on DMSA:

Structural Differences: Studies have elucidated significant structural differences between the metal chelates of meso-DMSA and its stereoisomer, racemic-DMSA. Meso-DMSA coordinates with lead by binding one sulfur and one oxygen atom. nih.gov In contrast, racemic-DMSA can form chelates through its two sulfur atoms or via one oxygen and one sulfur atom. nih.gov The conformation of these isomers also differs; rac-DMSA exists in a gauche configuration in its crystal lattice, while meso-DMSA adopts an anti configuration. nih.gov

Biotransformation: In humans, DMSA is biotransformed into a mixed disulfide. nih.gov A study showed that 14 hours after administration, only 2.5% of the dose was excreted as unaltered DMSA in urine, while 18.1% was found as altered forms, primarily the mixed disulfide. nih.gov

Applications in Materials Science: Beyond its chelating properties, DMSA has been utilized as both a sulfur source and a capping agent in the aqueous synthesis of Cadmium Sulfide (CdS) quantum dots under mild conditions. rsc.orgku.edu.tr This demonstrates its utility in the development of functional nanomaterials.

| Property | Meso-DMSA | Racemic-DMSA (rac-DMSA) |

|---|---|---|

| Crystal Lattice Configuration | Anti configuration nih.gov | Gauche configuration nih.gov |

| Lead Chelation | Coordination via one sulfur and one oxygen atom nih.gov | Coordination via two sulfur atoms or one oxygen and one sulfur atom nih.gov |

| Aqueous Solubility | Generally higher than rac-DMSA nih.gov | Lower than meso-DMSA nih.gov |

2,3-Dimercapto-1-Propanesulfonic Acid (DMPS) Studies

2,3-Dimercapto-1-propanesulfonic acid (DMPS), and its sodium salt Unithiol, are other prominent water-soluble derivatives of dimercaprol. wikipedia.orgchemeurope.com The addition of a sulfonic acid group significantly increases water solubility compared to the parent compound.

Research Findings on DMPS:

Synthesis: The synthesis of DMPS was first reported by V. E. Petrunkin in 1956. wikipedia.orgchemeurope.com An improved industrial synthesis process involves the reaction of allyl bromide with sodium sulfite, followed by bromination. The resulting compound is then reacted with sodium sulfide in an acidic medium to form the dithiol. researchgate.net Another method described involves reacting 2,3-dibromopropane-1-sulfonic acid with sodium thioacetate, though this process is noted for being expensive and yielding impure products. google.com

Chemical Stability: DMPS is less stable in aqueous solutions compared to DMSA. At a neutral pH and room temperature, DMSA retained 82% of its sulfhydryl groups after seven days, whereas DMPS had no remaining sulfhydryl groups under the same conditions. cdc.gov

Chelation Efficacy: The sodium salt of DMPS has been found to be effective in lowering the body burden of mercury, decreasing urinary mercury concentrations to normal levels. wikipedia.orgchemeurope.comresearchgate.net

| Starting Materials | Key Steps | Reference |

|---|---|---|

| Allyl bromide, sodium sulfite, bromine, sodium sulfide | 1. Reaction of allyl bromide with sodium sulfite. 2. Bromination. 3. Reaction with sodium sulfide in acidic medium. | researchgate.net |

| 2,3-dibromopropane-1-sulfonic acid, sodium thioacetate | Reaction of the dibromo intermediate with sodium thioacetate. | google.com |

Chemical Modification of Dimercaprol for Altered Properties

Direct chemical modification of dimercaprol's functional groups—the two sulfhydryl (-SH) groups and the primary alcohol (-OH) group—offers a route to fine-tune its chemical and pharmacokinetic properties.

Acetylation of Sulfhydryl Groups (e.g., Diacetyl Dimercaprol)

Acetylation of the sulfhydryl groups in dimercaprol results in the formation of diacetyl dimercaprol. This modification fundamentally alters the molecule's interaction with heavy metals by blocking the thiol groups essential for chelation. evitachem.com Research has shown that this chemical alteration eliminates the protective effects of dimercaprol against arsenic compounds. evitachem.com This finding underscores the critical role of the free, unmodified sulfhydryl groups in the mechanism of action of dimercaprol. evitachem.com

Glycosylation for Pharmacokinetic Modulation (e.g., Dimercaprol Glucoside)

Glycosylation, the attachment of a sugar moiety, is a strategy used to modify the pharmacokinetic properties of therapeutic compounds. Dimercaprol glucoside is a derivative where a glucose molecule is incorporated into the dimercaprol structure. evitachem.com This modification is intended to enhance water solubility and potentially alter the drug's distribution and excretion profile. evitachem.com Studies have investigated this compound's ability to promote lead excretion, representing an effort to improve the therapeutic profile of the original dimercaprol molecule while retaining the core dithiol structure required for metal binding. evitachem.com

Development of Hybrid and Functionalized Materials

The principles of dithiol chelation embodied by dimercaprol and its analogues have been extended to the field of materials science. By incorporating thiol-containing functionalities into larger molecular structures or onto solid supports, researchers can create hybrid and functionalized materials with a high capacity for adsorbing heavy metals.

This approach involves the synthesis of polymers or the modification of inorganic substrates to feature accessible thiol groups that can bind metal ions from a surrounding medium, such as water. mdpi.com For example, thiol-containing norbornene dicarboximide monomers have been synthesized and polymerized to create adsorbents for capturing lead, cadmium, and nickel from aqueous solutions. mdpi.com Similarly, DMSA has been used to coat iron oxide nanoparticles, creating biocompatible magnetic vehicles for potential biomedical applications. researchgate.net This strategy of creating hybrid inorganic-organic materials combines the structural advantages of a solid support with the functional properties of molecular receptors like dithiols, opening new avenues for applications in environmental remediation and biotechnology. researchgate.net

Dimercaprol-Functionalized Biopolymers (e.g., Cellulose Aerogels)

Cellulose, a renewable and biodegradable natural polymer, serves as a foundational material for creating highly porous and lightweight aerogels. researchgate.net These cellulose-based aerogels (CBAs) possess a three-dimensional network structure, high porosity, large specific surface area, and low density, making them suitable for a variety of applications, including catalysis and adsorption. researchgate.netnih.gov The functionalization of these biopolymers with specific chelating agents like Dimercaprol allows for the targeted capture and interaction with metal ions.

A notable example is the synthesis of an Au-Dimercaprol functionalized cellulose aerogel. researchgate.net In this process, the cellulose aerogel is first prepared and then functionalized with Dimercaprol, which acts as a potent chelating agent for Gold(III) ions. This functionalized biopolymer demonstrates the successful integration of Dimercaprol's metal-binding capabilities into a stable, high-surface-area matrix. The resulting material can be used as a heterogeneous catalyst. researchgate.net The inherent high porosity of the cellulose aerogel enhances the catalytic activity by providing a large surface area and preventing the aggregation of catalyst particles. researchgate.net

The characterization of these functionalized aerogels is crucial to understanding their properties. Techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermal Gravimetric Analysis (TGA) are employed to examine the morphology, chemical features, and thermal stability. cetjournal.it For instance, Dimercaprol-functionalized aerogels have been shown to possess low density, high porosity, and excellent mechanical properties. researchgate.net

| Property | Value | Source |

| Density | 0.09 g cm⁻³ | researchgate.net |

| Nanopore Size | 10–40 nm | researchgate.net |

| Mechanical Properties (at 3% strain) | 0.18 MPa | researchgate.net |

| Mechanical Properties (at 5% strain) | 0.38 MPa | researchgate.net |

| Water Contact Angle | 136.2° (hydrophobic) | researchgate.net |

Novel Ligand Design using Pyrimidine Derivatives

The design of novel ligands for metal chelation is an active area of research, with pyrimidine derivatives showing significant promise as effective chelating agents. ijcmas.com Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the ring. Their derivatives can be synthesized to act as bidentate or multidentate ligands, which form stable, ring-like structures called chelates with metal ions. ijcmas.com Atoms like sulfur (S), nitrogen (N), and oxygen (O) often serve as the ligand atoms within chemical groups such as –SH, –NH2, and >C=O. ijcmas.com

The synthesis of these derivatives can be achieved through various methods, such as the condensation of an α,β-unsaturated ketone with a molecule like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov Another approach involves the reaction of ethylcyanoacetate with thiourea in a strong basic medium. ijcmas.com The resulting compounds are then characterized using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structure. nih.govamegroups.org

While Dimercaprol is a well-established dithiol chelating agent, the development of pyrimidine-based ligands offers a different structural backbone for capturing metal ions. ijcmas.com Research has demonstrated the ability of synthesized pyrimidine derivatives to act as chelating agents for heavy metals like lead. ijcmas.com The design of these novel ligands is often guided by molecular modeling studies to predict their binding affinity and efficacy. nih.gov

| Derivative Type | Synthesis Method | Key Functional Groups for Chelation | Target Ion Example |

| 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives | Condensation with α,β-unsaturated ketones | C=S, N-H, C=O | Not Specified |

| 6-amino-2-mercapto-5-nitrosopyrimidin-4-ol | Reaction of ethylcyanoacetate with thiourea | -SH, -NH2, -OH | Lead (Pb) |

| Unsymmetrical pyrimidines | Cyclization of chalcone with guanidine hydrochloride | Not specified | Not Specified |

Chelation Agents Incorporated into Hyaluronic Acid Matrices

Hyaluronic acid (HA), a major component of synovial fluid, has been explored as a matrix for delivering chelating agents to specific biological environments. nih.gov Its biocompatibility and presence in connective tissues make it an ideal candidate for creating localized chelation therapies. By functionalizing hyaluronic acid with a chelating agent like Dimercaprol (also known as British anti-Lewisite or BAL), a novel "biobinder" can be created. nih.govdigitellinc.com

One such development is BAL-HA, where Dimercaprol is chemically attached to the hyaluronic acid backbone. nih.gov This creates a synovial fluid-mimicking chelator designed to capture and remove metal ions from a specific location, such as a joint space. nih.govdigitellinc.com This approach is particularly relevant in addressing metallosis, a condition caused by the release of metal ions from implants. nih.gov The BAL-HA conjugate has been specifically studied for its efficacy in chelating cobalt ions. nih.gov

Research findings indicate that the BAL-HA matrix effectively binds cobalt. nih.govdigitellinc.com In vivo studies have shown that this functionalized matrix significantly enhances the clearance rate of cobalt from the body. nih.gov The half-life of cobalt was dramatically reduced from 48 hours to 6 hours with the use of BAL-HA. nih.govdigitellinc.com This demonstrates the potential of incorporating established chelators like Dimercaprol into biocompatible polymer matrices to create targeted and more effective chelation systems. nih.gov

| Parameter | Finding | Source |

| Chelator System | Dimercaprol (BAL) functionalized Hyaluronic Acid (HA) | nih.govdigitellinc.com |

| Target Ion | Cobalt (Co²⁺) | nih.gov |

| In Vitro Efficacy | Rescued cell vitality by up to 370% in cells exposed to IC₅₀ levels of cobalt | nih.govdigitellinc.com |

| In Vivo Clearance (Half-life) | Reduced from 48 hours (control) to 6 hours (with BAL-HA) | nih.govdigitellinc.com |

| Biocompatibility | The chelator system is reported to be biocompatible | nih.gov |

Exploration of Novel Biochemical and Environmental Applications

Modulation of Enzyme Activity and Cellular Processes

(R)-Dimercaprol's fundamental chemical structure, featuring two thiol groups, allows it to interact with and influence various biological molecules and processes. patsnap.com Research is now exploring these interactions in the context of enzyme modulation and cellular protection.

(R)-Dimercaprol functions as an inhibitor of metalloenzymes primarily through its potent metal-chelating ability. drugbank.comdrugs.com The sulfhydryl groups on the molecule form stable complexes with metal ions, particularly heavy metals, which are often essential cofactors for these enzymes. drugbank.compatsnap.com By binding to these metal ions, (R)-Dimercaprol prevents or reverses their attachment to sulfhydryl-containing enzymes, thereby disrupting the enzymes' catalytic activity. drugbank.comdrugs.com

This mechanism is particularly effective against enzymes that rely on metals like arsenic, mercury, and gold. patsnap.comdrugs.com For instance, heavy metals can inhibit critical enzymes such as pyruvate (B1213749) dehydrogenase by binding to their thiol residues, which disrupts the citric acid cycle and cellular respiration. patsnap.comnih.gov (R)-Dimercaprol competes with the enzyme's thiol groups for the metal ion, forming a stable, excretable complex and potentially restoring enzyme function. wikipedia.orgnih.govpatsnap.com

Recent research has expanded the scope of (R)-Dimercaprol's inhibitory action to include bacterial metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase 1 (NDM-1), VIM-1, and IMP-7. mdpi.com These enzymes confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics, and their activity is dependent on zinc ions in their active site. mdpi.comnih.gov Studies have shown that (R)-Dimercaprol can inhibit these enzymes, with one study reporting it to be the most potent inhibitor among several thiol-containing compounds tested against NDM-1, exhibiting a half-maximal inhibitory concentration (IC50) of 1.3 μM. nih.govmdpi.com The mechanism can involve the formation of a ternary complex with the enzyme or, at higher concentrations, a metal-stripping action. nih.govresearchgate.net

Table 1: Inhibition of Metallo-β-Lactamases (MBLs) by (R)-Dimercaprol This table summarizes in vitro findings on the inhibitory activity of (R)-Dimercaprol against various bacterial MBLs.

| Metalloenzyme | Organism/Context | Finding | Reference |

| NDM-1 | Antibiotic Resistance | (R)-Dimercaprol inhibits NDM-1 activity. | mdpi.com |

| NDM-1 | Antibiotic Resistance | Most potent inhibitor in a tested group of thiol compounds with an IC50 of 1.3 μM. | mdpi.com |

| VIM-1 | Antibiotic Resistance | (R)-Dimercaprol inhibits VIM-1 activity. | mdpi.com |

| VIM-2 | Antibiotic Resistance | Forms a ternary complex with the enzyme, demonstrating an inhibitory mechanism. | researchgate.net |

| IMP-7 | Antibiotic Resistance | (R)-Dimercaprol inhibits IMP-7 activity. | mdpi.com |

Beyond its role in metal chelation, (R)-Dimercaprol demonstrates significant potential in mitigating oxidative stress and protecting cells. A key mechanism is its ability to act as an effective scavenger of acrolein, a highly toxic byproduct of lipid peroxidation associated with oxidative stress. researchgate.net Acrolein is implicated in the pathology of various conditions, including spinal cord injury and neurodegenerative diseases. researchgate.net

In vitro studies have shown that (R)-Dimercaprol can protect PC-12 neuronal cells from acrolein-induced cell death in a dose-dependent manner. researchgate.net The protective action involves the binding and trapping of acrolein, neutralizing its toxicity. researchgate.net This scavenging capability has been confirmed through nuclear magnetic resonance spectroscopy, which demonstrated that (R)-Dimercaprol can bind to both the carbon double bond and the aldehyde group of the acrolein molecule. researchgate.net

The neuroprotective effects of (R)-Dimercaprol have also been observed in animal models. In rats with spinal cord contusion injuries, systemic administration of (R)-Dimercaprol significantly reduced the levels of acrolein in the spinal cord tissue. researchgate.net Furthermore, in a rat model of Parkinson's disease, (R)-Dimercaprol offered neuroprotection by reducing elevated acrolein levels, which in turn mitigated dopaminergic neuron death and alleviated associated motor deficits. researchgate.net This research suggests that by countering acrolein, (R)-Dimercaprol can help preserve cellular integrity in environments of high oxidative stress. researchgate.netresearchgate.net

Environmental Remediation and Analytical Sensing Innovations

The unique chemical properties of (R)-Dimercaprol and its derivatives are being leveraged for innovative environmental applications, including the cleanup of contaminated sites and the development of sensitive detection technologies.

Phytoremediation is a cost-effective, plant-based approach to remove heavy metals from contaminated soil. biotechrep.ir However, the efficiency of this process can be limited by the low bioavailability of certain metals, such as lead (Pb), in the soil. biotechrep.ir Research has shown that chelating agents can enhance the phytoextraction of heavy metals by increasing their solubility and facilitating their uptake and translocation by plants. biotechrep.ir

A study investigated the effect of (R)-Dimercaprol on the phytoremediation of lead-contaminated soil using corn (Zea mays), sunflower (Helianthus annuus), and wild mustard (Sinapis arvensis). biotechrep.ir The results indicated that the application of (R)-Dimercaprol significantly increased the bioavailability of lead and its subsequent accumulation in the plant shoots. biotechrep.ir The highest accumulation of lead was observed in the shoots of Helianthus annuus when treated with the highest concentrations of both lead (200 mg Pb kg⁻¹) and (R)-Dimercaprol (3 mmol kg⁻¹). biotechrep.ir These findings suggest that (R)-Dimercaprol and its derivatives could be valuable tools for improving the effectiveness of phytoremediation strategies for heavy metal-contaminated soils. biotechrep.ir

Table 2: Effect of (R)-Dimercaprol on Lead (Pb) Accumulation in Plants This table presents findings from a pot experiment on the effect of (R)-Dimercaprol as a chelator to enhance lead phytoextraction.

| Plant Species | Treatment Condition | Key Finding | Reference |

| Helianthus annuus | 200 mg Pb kg⁻¹ soil + 3 mmol BAL kg⁻¹ | Highest accumulation of Pb in shoots among tested plants and conditions. | biotechrep.ir |

| Zea mays | Pb and BAL treatments | Increased Pb accumulation in shoots with the addition of BAL. | biotechrep.ir |

| Sinapis arvensis | Pb and BAL treatments | Increased Pb accumulation in shoots with the addition of BAL. | biotechrep.ir |

There is a growing need for sensitive and selective methods to detect toxic heavy metals in environmental and biological samples. researchgate.net Innovations in materials science have led to the development of advanced biosensors that can meet this demand. researchgate.net (R)-Dimercaprol and its derivatives are being explored for their potential role in these technologies due to their high affinity for heavy metals. acs.org

One promising approach involves the use of dimercaprol-functionalized nanomaterials. For example, a sensitive and selective electrochemical sensor for detecting mercury ions (Hg(II)) was developed using dimercaprol-functionalized graphene quantum dots on a glassy carbon electrode. acs.org The functionalization with dimercaprol (B125519) provides the specific binding sites for the targeted metal ion. This strategy is part of a broader effort to create novel biosensors for various environmental pollutants, including heavy metals and other toxins. researchgate.net The development of such sensors is crucial for monitoring water quality and ensuring environmental safety. researchgate.net

Research into Non-Classical Therapeutic Mechanisms (Preclinical and In Vitro Studies)

Emerging preclinical and in vitro research is uncovering therapeutic mechanisms for (R)-Dimercaprol that extend beyond its established role as a heavy metal antidote. These non-classical actions are primarily linked to its ability to counteract oxidative stress-related molecules, suggesting its potential in a wider range of pathologies.

A significant area of this research focuses on the neuroprotective effects of (R)-Dimercaprol in models of Parkinson's disease (PD). researchgate.net Oxidative stress is a key factor in the degeneration of dopaminergic neurons characteristic of PD, and the lipid peroxidation product acrolein is a critical mediator of this damage. researchgate.net In a 6-hydroxydopamine (6-OHDA) rat model of PD, treatment with (R)-Dimercaprol was shown to lower the elevated levels of acrolein in the basal ganglia. researchgate.net

This reduction in acrolein was associated with several therapeutic benefits:

Neuroprotection: (R)-Dimercaprol protected dopaminergic neurons from death, as demonstrated both in vitro in SK-N-SH cells exposed to acrolein and in vivo in the rat model. researchgate.net

Behavioral Improvement: The treatment mitigated both motor and sensory deficits typical of PD in the animal models. researchgate.net

Modulation of TRPA1: The study also found that (R)-Dimercaprol reversed the upregulation of the pain-sensing transient receptor potential ankyrin 1 (TRPA1) channels in the substantia nigra and striatum, which is linked to acrolein levels. researchgate.net

These findings reinforce the pathological role of acrolein in neurodegeneration and position anti-acrolein strategies, using compounds like (R)-Dimercaprol, as a novel therapeutic approach for diseases like PD. researchgate.net This research highlights a distinct mechanism of action, where (R)-Dimercaprol acts not as a metal chelator but as a targeted scavenger of a toxic aldehyde, thereby providing cellular protection and functional benefits in a model of neurodegenerative disease. researchgate.netresearchgate.net

Investigation of Anti-Snake Venom Metalloproteinase Activity

Dimercaprol has been investigated for its potential as an inhibitor of snake venom metalloproteinases (SVMPs), a key toxin family found in the venom of many viper species. nih.govnih.gov These enzymes are zinc-dependent proteases that contribute significantly to the toxic effects of envenomation, such as hemorrhage and coagulopathy. nih.govnih.gov The therapeutic action of dimercaprol in this context is attributed to its function as a metal chelator. nih.govpatsnap.com By binding to and sequestering the Zn²⁺ ions essential for the catalytic activity of SVMPs, dimercaprol can neutralize their enzymatic function. nih.gov

In vitro studies have demonstrated that dimercaprol can potently antagonize the activity of Zn²⁺-dependent SVMPs. nih.govnih.gov Research on the venom of the West African saw-scaled viper (Echis ocellatus) showed that dimercaprol was among the most effective chelators at inhibiting venom activity in vitro. lstmed.ac.uk At a concentration of 150 µM, dimercaprol, along with its derivative 2,3-dimercapto-1-propanesulfonic acid (DMPS) and EDTA, inhibited over 98% of the venom's SVMP activity. biorxiv.org

However, its in vivo efficacy has shown variability. In preclinical murine models, dimercaprol provided complete protection against the lethality of Echis carinatus (Indian saw-scaled viper) venom when co-incubated before administration. nih.govlstmed.ac.uk In contrast, it was less effective against Echis pyramidum venom. nih.gov Furthermore, in a "challenge and treat" model designed to better mimic real-world envenomation scenarios where treatment is delayed, dimercaprol offered considerably less protection against E. ocellatus venom compared to its derivative, DMPS. nih.govnih.gov While some animals treated with delayed dimercaprol survived, others succumbed at times similar to the untreated controls. nih.govnih.gov Similarly, in studies with Dispholidus typus (boomslang) venom, dimercaprol showed low potency in vitro and failed to provide protection against venom lethality in preclinical models at the doses tested. lstmed.ac.uk

These findings highlight that while the principle of chelation is effective, the in vivo performance of dimercaprol can be outperformed by other inhibitors like DMPS and marimastat, which may have more favorable pharmacological properties. lstmed.ac.ukbiorxiv.org

| Venom Source | Study Type | Key Findings | Reference |

|---|---|---|---|

| Echis ocellatus (Saw-scaled viper) | In vitro | Potently antagonizes Zn²⁺-dependent SVMP activity. >98% inhibition at 150 µM. | biorxiv.org |

| Echis species | In vitro | Partially neutralized procoagulant activities; less effective than marimastat. | nih.govbiorxiv.org |

| Echis ocellatus | In vivo (preclinical model) | Offered considerably less protection than DMPS in a delayed-treatment model. | nih.govnih.gov |

| Echis carinatus (Indian saw-scaled viper) | In vivo (preclinical model) | Provided complete protection against lethality in a co-incubation model. | lstmed.ac.uk |

| Dispholidus typus (Boomslang) | In vitro & In vivo (preclinical model) | Demonstrated considerably lower potency in vitro and failed to confer protection against lethality in vivo. | lstmed.ac.uk |

Exploration as Neuroprotective Agents and Modulation of Amyloid Precursor Protein Levels

Dimercaprol is being explored for its neuroprotective capabilities, particularly through two distinct mechanisms: scavenging of the neurotoxin acrolein and modulation of amyloid precursor protein (APP) expression. nih.govresearchgate.net

Acrolein, a highly toxic byproduct of lipid peroxidation, is implicated in the pathology of several neurological conditions, including spinal cord injury, multiple sclerosis, and Alzheimer's disease. researchgate.net As a potent acrolein scavenger, dimercaprol can bind and trap this aldehyde, mitigating its neurotoxic effects. researchgate.net In vitro studies have shown that dimercaprol significantly protects PC-12 neuronal cells from acrolein-induced cell death in a dose-dependent manner. researchgate.net Furthermore, in animal models of Parkinson's disease, dimercaprol treatment reduced elevated acrolein levels, mitigated the death of dopaminergic neurons, and alleviated associated motor deficits. nih.gov This neuroprotective effect is attributed to the sequestration of acrolein, not direct interaction with other neurotoxins. nih.gov

A more direct link to Alzheimer's disease pathology comes from research showing that dimercaprol can modulate the expression of the amyloid precursor protein (APP). nih.govnih.gov The proteolytic processing of APP generates amyloid-beta (Aβ) peptides, which accumulate to form the senile plaques characteristic of Alzheimer's disease. thermofisher.com A study screening FDA-approved drugs identified dimercaprol as a compound that interacts with the 5'-untranslated region (5'UTR) of APP mRNA. nih.gov This interaction suppresses the translation of the mRNA into the APP holoprotein. nih.govnih.gov By reducing the steady-state levels of APP, dimercaprol consequently limits the production and secretion of Aβ peptides. nih.govnih.gov This action presents a novel therapeutic strategy for targeting the foundational pathology of Alzheimer's disease. nih.gov

| Mechanism of Action | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Acrolein Scavenging | PC-12 Neuronal Cells (in vitro) | Protected cells from acrolein-mediated cell death. | researchgate.net |

| Acrolein Scavenging | Rat Model of Parkinson's Disease (in vivo) | Reduced acrolein levels, protected dopaminergic neurons, and mitigated motor deficits. | nih.gov |

| Modulation of APP Expression | Neuroblastoma Cells (in vitro) | Suppressed APP expression by targeting the 5'UTR of APP mRNA. | nih.gov |

| Modulation of APP Expression | Lens Epithelial Cells (in vitro) | Limited the secretion of amyloid-beta (Aβ) peptides. | nih.gov |

Studies on Radiosensitizing Effects in Cancer Research (e.g., with Arsenic Trioxide)

Research has identified a potential role for dimercaprol in oncology as a component of a radiosensitizing formulation. A compound formed by combining dimercaprol and arsenic trioxide (ATO), referred to as BAL-ATO, has been shown to enhance the sensitivity of cancer cells to radiotherapy. nih.govresearchgate.net This has been demonstrated in preclinical studies using mouse xenograft models of human pancreatic cancer. nih.govresearchgate.netnih.gov

The combination of BAL-ATO with radiotherapy resulted in significantly better treatment outcomes than radiotherapy alone. nih.govnih.gov In one study, the median survival of mice with pancreatic cancer xenografts was substantially longer in the group receiving the combination treatment (64.5 days) compared to the control group (49.5 days), the BAL-ATO only group (48 days), and the radiotherapy only group (39 days). nih.govresearchgate.net

Furthermore, the BAL-ATO and radiotherapy combination led to a more pronounced inhibition of tumor growth. nih.gov This combined treatment inhibited tumor growth by 73% compared to the control group, a significant improvement over the 59% inhibition rate seen with radiotherapy alone. nih.govresearchgate.net The tumor-doubling time also increased from 17 days with radiotherapy alone to 25 days with the combination treatment. nih.govresearchgate.net